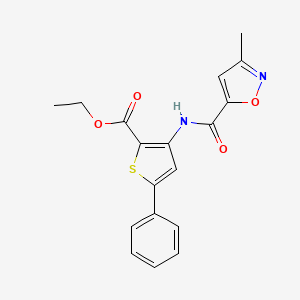
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Fluorescence Properties
Research on isoquinoline derivatives, closely related to the specified compound, focuses on their structural aspects and properties, particularly in forming salt and inclusion compounds. These compounds exhibit unique behaviors in response to different mineral acids, influencing their physical form, such as gelling or crystallization. Notably, the fluorescence properties of these compounds are significantly altered upon interaction with specific substrates, highlighting their potential application in fluorescence-based sensors and bioimaging techniques. For example, compounds have demonstrated stronger fluorescence emission at lower wavelengths compared to the parent compound, opening avenues for developing advanced fluorescent markers in biological research and diagnostics (Karmakar, Sarma, & Baruah, 2007).
Cytotoxic Activity
Another avenue of research involves the synthesis of sulfonamide derivatives, including structures analogous to the queried compound, to evaluate their cytotoxic activity against various cancer cell lines. These studies are pivotal in the search for new anticancer agents, where derivatives have shown potent activity against specific cancer types, indicating the compound's relevance in medicinal chemistry and oncology research (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial Activity
The synthesis of novel quinazolinone–sulfonamide linked hybrid heterocyclic entities, related to the compound , has been pursued to explore their antimicrobial properties. Such studies contribute to the development of new antimicrobial agents capable of combating resistant strains of bacteria and fungi. The structure-activity relationship analysis of these compounds provides valuable insights into the design of more effective antimicrobial agents (Vanparia, Patel, Dixit, & Dixit, 2013).
Herbicidal and Enzyme Inhibitory Activities
Research on triazolinone derivatives, sharing a core structural motif with the compound of interest, highlights their potential as herbicides and enzyme inhibitors. These studies focus on discovering novel herbicides with specific action targets, such as protoporphyrinogen oxidase inhibitors, offering new solutions for agricultural pest management. Additionally, the enzyme inhibitory properties of these compounds are investigated for their potential therapeutic applications, including treatments for neurodegenerative diseases (Luo, Jiang, Wang, Chen, & Yang, 2008).
properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-21-10-12-22(13-11-21)35(32,33)25-16-29(24-14-7-19(3)15-23(24)27(25)31)17-26(30)28-20-8-5-18(2)6-9-20/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKURHKLMJZCDSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2401396.png)
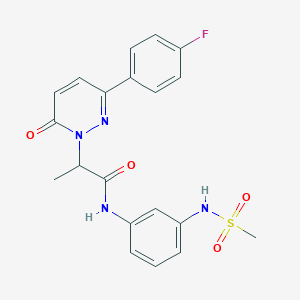

![ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2401399.png)
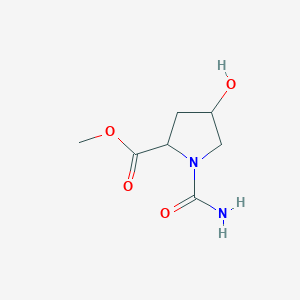
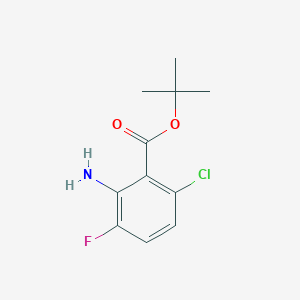
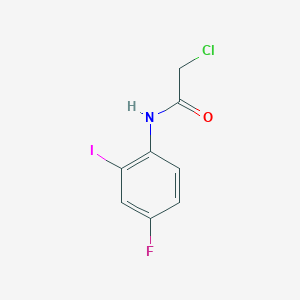

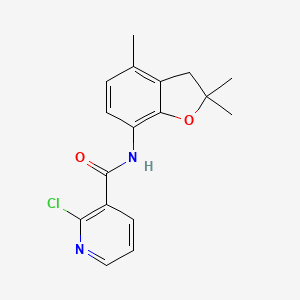
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)
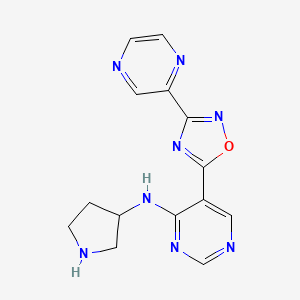
![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)
![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2401416.png)
